4-ethoxy-N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-4-21-14-8-7-13(10-12(14)2)23(19,20)17-11-16(3,18)15-6-5-9-22-15/h5-10,17-18H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXGTUWPHQUJSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(C2=CC=CO2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-yl-2-hydroxypropylamine intermediate. This intermediate is then reacted with 4-ethoxy-3-methylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-ethoxy-N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Positional Isomer: 4-ethoxy-N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide
A closely related compound () differs in the substitution pattern of the hydroxypropyl chain: the furan-2-yl and hydroxyl groups are positioned at the 3-carbon of the propyl chain instead of the 2-carbon. This minor structural variation could significantly alter physicochemical properties such as solubility, hydrogen-bonding capacity, and steric interactions with biological targets.
Sulfonylurea Herbicides ()
Sulfonylurea herbicides like ethametsulfuron methyl ester and metsulfuron methyl ester share a sulfonyl bridge but differ in core structure (triazine vs. benzene) and substituents. For example:
- Ethametsulfuron methyl ester: Contains a 4-ethoxy-6-methylamino-triazine group.
- Metsulfuron methyl ester : Features a 4-methoxy-6-methyl-triazine group.
The target compound’s 4-ethoxy group on the benzene ring may mimic the ethoxy substituent in ethametsulfuron, which is critical for herbicidal activity via acetolactate synthase (ALS) inhibition.
Furan-Containing Sulfonamides and Sulfanyl Derivatives ()
Compounds like 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide incorporate a furan-2-yl moiety linked to a triazole-sulfanyl-acetamide scaffold. Key comparisons:
- Bioactivity : The triazole-sulfanyl derivatives exhibit anti-exudative activity in rat models, attributed to the furan ring’s electron-rich nature and the sulfanyl group’s redox activity. The target compound’s sulfonamide group may confer greater metabolic stability compared to sulfanyl analogs.
- Structural Flexibility : The hydroxypropyl chain in the target compound could enhance water solubility relative to rigid triazole-based structures .
Chloroacetyl-Substituted Sulfonamides ()
N-[4-(2-chloroacetyl)phenyl]methanesulfonamide features a chloroacetyl group, which introduces electrophilic reactivity absent in the target compound. The chloroacetyl moiety may facilitate covalent binding to biological targets (e.g., enzymes), whereas the ethoxy and methyl groups in the target compound likely promote non-covalent interactions. This distinction implies divergent therapeutic or industrial applications .
Biological Activity
4-Ethoxy-N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide, with the CAS number 1396846-37-9, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on available research findings.
- Molecular Formula : C16H21NO5S
- Molecular Weight : 341.41 g/mol
- Structure : The compound features a furan ring, a hydroxypropyl group, and a sulfonamide moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methylbenzenesulfonyl chloride with 4-ethoxy-N-(2-hydroxypropyl)furan in the presence of a base. The reaction conditions and purification methods can significantly influence the yield and purity of the final product.
Enzyme Inhibition
The sulfonamide group is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases and various hydrolases. Inhibition studies could be conducted to evaluate the IC50 values against these enzymes, providing insights into its mechanism of action.
Antioxidant Activity
Compounds containing furan rings have demonstrated antioxidant properties in various assays. The presence of hydroxyl groups can enhance this activity by donating hydrogen atoms to free radicals. Future studies should focus on evaluating the antioxidant capacity of this compound through established assays like DPPH and ABTS.
Study on Related Compounds
Research involving related furan derivatives has shown promising results in terms of biological activity. For example, a study published in Bioorganic & Medicinal Chemistry evaluated the inhibitory effects of furan-based compounds on tyrosinase activity, which is crucial for melanin production in humans. The findings indicated that modifications to the furan ring significantly impacted inhibitory potency .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 0.0433 | Mixed inhibition |
| Compound B | 0.28 | Competitive inhibition |
Molecular Docking Studies
Molecular docking studies could provide insights into the binding affinity of this compound with target enzymes or receptors. These computational analyses can help predict how well the compound fits into active sites compared to established inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
